![molecular formula C20H20N2O7 B2487238 沙利度胺 4'-醚-PEG2-炔基 CAS No. 2098487-52-4](/img/structure/B2487238.png)
沙利度胺 4'-醚-PEG2-炔基
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide 4’-ether-PEG2-alkyne is a functionalized cereblon ligand for PROTAC® research and development. It incorporates an E3 ligase ligand plus a PEG2 linker with an alkyne terminal, ready for conjugation to a target protein ligand. This compound is part of a range of functionalized tool molecules for PROTACs R&D .
科学研究应用
- Thalidomide derivatives, including Thalidomide-O-PEG2-propargyl, have shown promise in cancer treatment. They exhibit anti-angiogenic effects by inhibiting blood vessel formation around tumors. Additionally, they modulate the immune response, potentially enhancing the body’s ability to fight cancer cells .
- Researchers explore Thalidomide-O-PEG2-propargyl as a component in drug delivery systems. Its polyethylene glycol (PEG) linker allows for controlled release of therapeutic agents. By conjugating drugs to this compound, targeted delivery to specific tissues becomes feasible .
- Thalidomide-O-PEG2-propargyl finds applications in nanotechnology. Its alkyne functional group enables click chemistry, facilitating the attachment of nanoparticles or other bioactive molecules. Researchers use it to create functionalized materials for drug delivery, diagnostics, and tissue engineering .
- PROTACs are emerging as a novel approach in drug development. Thalidomide-O-PEG2-propargyl serves as a ligand for Cereblon, a key component in PROTACs. These molecules selectively degrade disease-associated proteins by recruiting them for ubiquitination and subsequent proteasomal degradation .
- The graft polymer properties of Thalidomide-O-PEG2-propargyl make it valuable in surface modification. Researchers use it to functionalize materials, such as coatings for medical devices or tissue scaffolds. The PEG moiety enhances biocompatibility and reduces immunogenicity .
- Thalidomide-O-PEG2-propargyl serves as a versatile scaffold for peptide synthesis. Its alkyne group allows for efficient coupling reactions. Researchers use it to create ligands for studying protein interactions, drug screening, and receptor binding studies .
Cancer Therapy and Immunomodulation
Drug Delivery Systems
Nanotechnology and Biomaterials
Proteolysis Targeting Chimeras (PROTACs)
Polymer Chemistry and Surface Modification
Peptide Synthesis Support and Ligand Studies
作用机制
Target of Action
The primary target of Thalidomide-O-PEG2-propargyl is Cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4) . The binding of Thalidomide derivatives to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .
Mode of Action
Thalidomide-O-PEG2-propargyl, like other Thalidomide derivatives, binds to CRBN . This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their degradation . This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based CRBN ligand and a 2-unit PEG linker .
Biochemical Pathways
The biochemical pathways affected by Thalidomide-O-PEG2-propargyl are those involving the degradation of non-native substrates recruited to CRL4 CRBN
Pharmacokinetics
It is known that the compound contains a peg linker, which is often used to improve the solubility and bioavailability of drugs .
Result of Action
The molecular and cellular effects of Thalidomide-O-PEG2-propargyl’s action are the degradation of non-native substrates recruited to CRL4 CRBN . This can lead to changes in cellular processes regulated by these substrates.
Action Environment
The action, efficacy, and stability of Thalidomide-O-PEG2-propargyl can be influenced by various environmental factors. For instance, the compound is a click chemistry reagent and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This suggests that the presence of such molecules in the environment could potentially affect the compound’s action.
属性
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-(2-prop-2-ynoxyethoxy)ethoxy]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7/c1-2-8-27-9-10-28-11-12-29-15-5-3-4-13-17(15)20(26)22(19(13)25)14-6-7-16(23)21-18(14)24/h1,3-5,14H,6-12H2,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWGDRINRIEEJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。